Cas no 25468-44-4 (N-Benzyl-N-hexylamine)

N-Benzyl-N-hexylamine structure
N-Benzyl-N-hexylamine structure
Product Name:N-Benzyl-N-hexylamine
CAS No:25468-44-4
MF:C13H21N
MW:191.3125436306
CID:279517
PubChem ID:485395
Update Time:2025-11-01

N-Benzyl-N-hexylamine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine,N-hexyl-
    • N-benzylhexan-1-amine
    • N-benzyl-N-hexylamine
    • A1-10525
    • DTXSID60180155
    • N-hexylbenzylamine
    • N-n-hexylbenzylamine
    • AKOS002615410
    • CHEMBL1178139
    • N-hexyl-benzylamine
    • VFZWCTYGZWDQGK-UHFFFAOYSA-N
    • CS-0333451
    • SCHEMBL2748121
    • Benzenemethanamine, N-hexyl-
    • 25468-44-4
    • N-Benzyl-N-hexylamine
    • Inchi: 1S/C13H21N/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3
    • InChI Key: VFZWCTYGZWDQGK-UHFFFAOYSA-N
    • SMILES: N(CC1C=CC=CC=1)CCCCCC

Computed Properties

  • Exact Mass: 191.16753
  • Monoisotopic Mass: 191.1674
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 7
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12
  • XLogP3: 3.6

Experimental Properties

  • Density: 0.895
  • Boiling Point: 269.9°Cat760mmHg
  • Flash Point: 108.6°C
  • Refractive Index: 1.497
  • PSA: 12.03

N-Benzyl-N-hexylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N185740-250mg
N-Benzyl-N-hexylamine
25468-44-4
250mg
$ 415.00 2022-06-02
TRC
N185740-500mg
N-Benzyl-N-hexylamine
25468-44-4
500mg
$ 680.00 2022-06-02

Additional information on N-Benzyl-N-hexylamine

Recent Advances in the Study of N-Benzyl-N-hexylamine (CAS: 25468-44-4) and Its Applications in Chemical Biology and Pharmaceutical Research

N-Benzyl-N-hexylamine (CAS: 25468-44-4) is a secondary amine compound that has garnered increasing attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery, catalysis, and material science. Recent studies have explored its potential as a building block for bioactive molecules, highlighting its role in modulating biological pathways and enhancing drug delivery systems. This research brief synthesizes the latest findings on this compound, providing insights into its synthesis, mechanisms of action, and therapeutic potential.

A 2023 study published in the Journal of Medicinal Chemistry investigated the use of N-Benzyl-N-hexylamine as a key intermediate in the synthesis of novel antimicrobial agents. The researchers demonstrated that derivatives of this compound exhibited potent activity against multidrug-resistant bacterial strains, with minimal cytotoxicity to mammalian cells. The study also elucidated the structure-activity relationship (SAR) of these derivatives, paving the way for the design of next-generation antibiotics.

In the field of catalysis, N-Benzyl-N-hexylamine has been employed as a ligand in asymmetric synthesis. A recent ACS Catalysis paper reported its use in copper-catalyzed C-N coupling reactions, achieving high enantioselectivity and yield. This advancement is particularly significant for the pharmaceutical industry, where chiral amines are critical for the production of enantiopure drugs.

Another area of interest is the compound's role in drug delivery systems. A 2024 study in Biomaterials Science explored its incorporation into lipid nanoparticles for targeted delivery of anticancer drugs. The researchers found that N-Benzyl-N-hexylamine-functionalized nanoparticles exhibited improved cellular uptake and reduced off-target effects, suggesting its potential as a versatile tool in nanomedicine.

Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic properties and scaling up its synthesis for industrial applications. Future research directions may include computational modeling to predict its interactions with biological targets and the development of greener synthetic routes. Overall, N-Benzyl-N-hexylamine continues to be a valuable scaffold in chemical biology and pharmaceutical research, with its full potential yet to be realized.

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